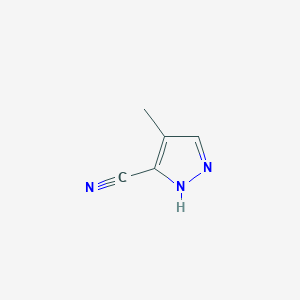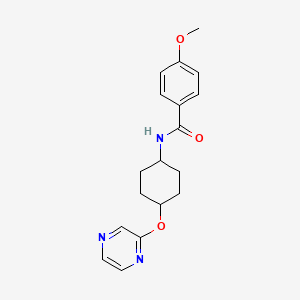
trans-2-(Methoxycarbonyl)cyclobutanecarboxylic acid
Übersicht
Beschreibung
“trans-2-(Methoxycarbonyl)cyclobutanecarboxylic acid” is a chemical compound with the CAS Number: 31420-60-7 and a linear formula of C7H10O4 . It has a molecular weight of 158.15 .
Molecular Structure Analysis
The IUPAC name of this compound is (1R,2R)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid . The InChI code is 1S/C7H10O4/c1-11-7(10)5-3-2-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5-/m1/s1 .Wissenschaftliche Forschungsanwendungen
Valorization of Muconic Acid
Muconic acid (MA) presents an intriguing case for the utilization of trans-configured dicarboxylic acids. As a high value-added compound with three isomeric forms, its valorization extends to the synthesis of various value-added products and as a monomer in specialty polymers. Specifically, the trans,trans form of MA is highlighted for its potential in the green chemistry sector, showcasing the broader applicability of trans-configured acids in producing sustainable and versatile materials (Khalil et al., 2020).
Biotechnological Production
The exploration of lactic acid from biomass presents a relevant context for understanding the applications of trans-2-(Methoxycarbonyl)cyclobutanecarboxylic acid in biotechnological routes. Lactic acid, serving as a significant hydroxycarboxylic acid, offers a perspective on the fermentation processes that could be analogous to the production or transformation of similar compounds, highlighting the efficiency and environmental benefits of biotechnological production pathways (Gao, Ma, & Xu, 2011).
Alkoxycarbonylation in Chemical Industry
In the chemical industry, the alkoxycarbonylation of unsaturated substrates, including potentially trans-2-(Methoxycarbonyl)cyclobutanecarboxylic acid, indicates a method for the synthesis of ester products. This process, especially using palladium catalysts, illustrates the conversion of phytogenic substrates into valuable chemicals, pointing towards resource-saving and environmentally friendly production methods (Sevostyanova & Batashev, 2023).
Conversion to Biofuels and Biopolymers
The conversion of plant biomass into furan derivatives, which can serve as platform chemicals for a variety of industrial applications, provides an indirect application area for trans-configured carboxylic acids like trans-2-(Methoxycarbonyl)cyclobutanecarboxylic acid. The synthesis and utilization of 5-Hydroxymethylfurfural (HMF) from plant feedstocks offer insights into how similar compounds could be processed for the production of biopolymers and biofuels, underscoring the potential of renewable resources in the chemical industry (Chernyshev, Kravchenko, & Ananikov, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
(1R,2R)-2-methoxycarbonylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-11-7(10)5-3-2-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSMGFKPSMYVFW-RFZPGFLSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(Methoxycarbonyl)cyclobutanecarboxylic acid | |
CAS RN |
31420-60-7 | |
| Record name | rac-(1R,2R)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2565068.png)

![Spiro[2.3]hexane-1-sulfonyl chloride](/img/structure/B2565070.png)
![4-(6-((4-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2565072.png)

![7-(3-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2565074.png)
![5-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-acetamido-N-methylbenzamide](/img/structure/B2565079.png)
![1-Methyl-8-oxa-1-azaspiro[4.5]decan-3-amine](/img/structure/B2565082.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(p-tolyl)-1H-pyrrol-2(5H)-one](/img/structure/B2565084.png)


![N-(2H-1,3-benzodioxol-5-yl)-6-benzyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2565087.png)